2-Amino-2-phenylacetic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Neuroscience and Neuropharmacology

- Inhibitory Neurotransmitter: D-2-Phenylglycine acts as an inhibitory neurotransmitter in the spinal cord, modulating neuronal activity and influencing pain perception. Studies suggest its role in pain transmission pathways, potentially offering insights for developing pain management strategies. Source: Thermo Scientific Chemicals: "D-(-)-2-Phenylglycine is an inhibitory neurotransmitter in spinal cord..."

- NMDA Receptor Regulator: D-2-Phenylglycine acts as an allosteric regulator of N-methyl-D-aspartate (NMDA) receptors, which play a crucial role in learning, memory, and synaptic plasticity. Research explores its potential in understanding and treating neurological disorders associated with NMDA receptor dysfunction. Source: Thermo Scientific Chemicals:

Organic Chemistry and Synthesis

- Intermediate in Antibiotic Production: D-2-Phenylglycine serves as a key intermediate in the semi-synthesis of amoxicillin, a commonly used broad-spectrum antibiotic. Understanding its role in the production process allows for optimizing antibiotic production and potentially developing new generations of antibiotics. Source: GlpBio:

Other Research Applications

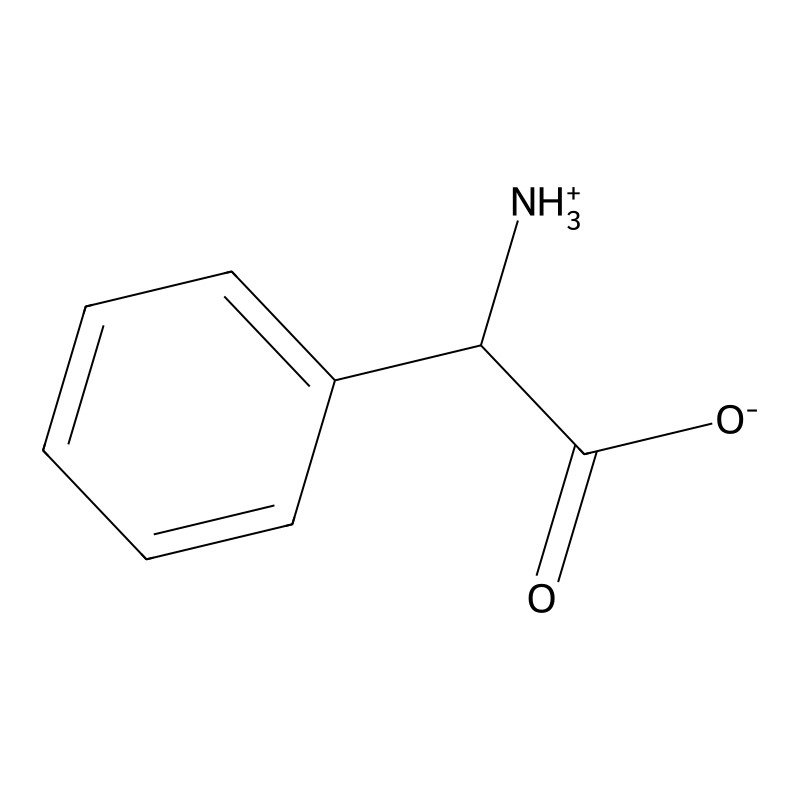

2-Amino-2-phenylacetic acid, also known as L-phenylglycine, is a non-proteinogenic alpha amino acid with the molecular formula C₈H₉NO₂ and a molecular weight of 151.16 g/mol. This compound is characterized by an amino group and a phenyl group attached to the alpha carbon, distinguishing it from other amino acids like alanine, which has a methyl group instead of a phenyl group. The compound appears as a white solid and is soluble in water, making it suitable for various applications in biochemical research and pharmaceuticals .

- Neurotransmitter Modulation: Studies indicate that 2-phenylglycine derivatives may act as antagonists of metabotropic glutamate receptors, which play a role in learning and memory [].

- Precursor for Organic Synthesis: The ester derivative, methyl α-phenylglycinate, can be used as a building block for synthesizing various organic compounds [].

- Esterification: The carboxylic acid group can react with alcohols to form esters.

- Amidation: The amino group can react with carboxylic acids to form amides.

- Decarboxylation: Under certain conditions, it can lose carbon dioxide to form phenylacetamine.

Additionally, it acts as a selective inhibitor of cyclooxygenase 2 (COX-2), which is significant in inflammatory processes .

2-Amino-2-phenylacetic acid exhibits notable biological activities, including:

- COX-2 Inhibition: It selectively inhibits cyclooxygenase 2, which is involved in the inflammatory response, making it a potential candidate for anti-inflammatory drug development .

- Neuroprotective Effects: Some studies suggest that it may have neuroprotective properties, although further research is required to fully understand its mechanisms and efficacy .

The synthesis of 2-Amino-2-phenylacetic acid can be achieved through several methods:

- Strecker Synthesis: This involves the reaction of benzaldehyde with ammonium chloride and potassium cyanide, followed by hydrolysis.

- Reductive Amination: This method utilizes phenylglyoxylic acid and reduces it to yield the desired amino acid.

- From Glyoxal: Glyoxal can be reacted with ammonia to produce 2-amino-2-phenylacetic acid through reductive amination processes .

The applications of 2-Amino-2-phenylacetic acid include:

- Pharmaceuticals: Due to its role as a COX-2 inhibitor, it is explored for use in anti-inflammatory medications.

- Biochemical Research: It serves as a building block in peptide synthesis and as a reference standard in analytical chemistry.

- Agriculture: Potential applications in plant growth regulation have been suggested based on its biological activity .

Research into the interactions of 2-Amino-2-phenylacetic acid includes:

- Drug Interactions: Studies have indicated that this compound may interact with other non-steroidal anti-inflammatory drugs (NSAIDs) due to its COX-2 inhibitory properties.

- Metabolic Pathways: It has been examined for its role in metabolic pathways involving neurotransmitter synthesis and degradation, indicating potential effects on neurological functions .

Several compounds are structurally similar to 2-Amino-2-phenylacetic acid. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| L-Alanine | C₃H₇NO₂ | Simple structure; proteinogenic amino acid |

| D-Phenylglycine | C₈H₉NO₂ | Enantiomer of 2-amino-2-phenylacetic acid |

| L-Tyrosine | C₉H₁₁NO₃ | Contains a hydroxyl group on the phenyl ring |

| L-Leucine | C₆H₁₃NO₂ | Branched-chain amino acid; important for protein synthesis |

Uniqueness

What sets 2-Amino-2-phenylacetic acid apart from these similar compounds is its specific biological activity as a selective COX-2 inhibitor and its non-proteinogenic nature. Unlike L-Alanine or L-Leucine, which are integral to protein structure, 2-Amino-2-phenylacetic acid serves more specialized roles in biochemical pathways and therapeutic applications .

Phenylglycine was first identified in the mid-20th century during investigations into peptide antibiotics. Early studies on Streptomyces metabolites revealed its presence in virginiamycin S and pristinamycin I, where it contributes to bioactivity through rigid structural motifs. The term "phenylglycine" derives from its glycine backbone substituted with a phenyl group at the α-position. Systematic nomenclature (IUPAC: 2-amino-2-phenylacetic acid) clarifies its relationship to alanine, while variants like N-phenylglycine (an isomer with the phenyl group on the nitrogen) were later characterized.

Structural Relationship to Proteinogenic Amino Acids

Unlike proteinogenic aromatic amino acids (e.g., phenylalanine), phenylglycine lacks a β-methylene spacer between the α-carbon and aromatic ring. This configuration imposes steric constraints, limiting side-chain rotation and increasing racemization rates. Computational studies show its α-proton acidity (pKa ~1.94) is elevated compared to alanine (pKa ~2.34), facilitating base-catalyzed enolization and racemization. The crystal structure of its monosodium salt confirms a planar carboxylate group and hydrogen-bonded ammonium moiety, stabilizing the zwitterionic form.

Significance in Natural Product Chemistry

Phenylglycine is a hallmark of non-ribosomal peptides (NRPs) and glycopeptide antibiotics. In chloroeremomycin and balhimycin, 4-hydroxyphenylglycine residues enable oxidative cross-linking, critical for targeting bacterial cell walls. Its enantiomers also serve as chiral precursors:

The compound 2-amino-2-phenylacetic acid represents a non-proteinogenic alpha amino acid with the molecular formula C₈H₉NO₂ and a molecular weight of 151.16-151.17 grams per mole [1] [3] [31]. The International Union of Pure and Applied Chemistry systematic name for this compound is 2-amino-2-phenylacetic acid, which accurately describes the structural arrangement where an amino group and a phenyl ring are both attached to the alpha carbon adjacent to the carboxylic acid functionality [1] [2] [3].

The compound exhibits significant stereochemical complexity due to the presence of a chiral center at the alpha carbon position [2] [5]. This asymmetric carbon gives rise to two enantiomeric forms: the S-configuration, commonly designated as L-phenylglycine with Chemical Abstracts Service number 2935-35-5, and the R-configuration, known as D-phenylglycine with Chemical Abstracts Service number 875-74-1 [3] [14] [31] [32]. The racemic mixture of both enantiomers is identified by Chemical Abstracts Service number 2835-06-5 [3] [31].

Stereochemical analysis reveals distinct optical rotation properties for each enantiomer [31] [32]. The L-form demonstrates a positive optical rotation of +157 ± 2 degrees when measured at a concentration of 1 gram per 100 milliliters in 1 Normal hydrochloric acid solution [32]. Conversely, the D-form exhibits negative optical rotation values ranging from -156 to -158 degrees under identical measurement conditions [31]. These optical rotation values serve as definitive stereochemical markers for absolute configuration determination [31] [32].

The stereochemical designation follows the Cahn-Ingold-Prelog priority rules, where the R-configuration corresponds to the D-phenylglycine form and the S-configuration represents the L-phenylglycine form [2] [5]. The absolute configuration significantly influences the compound's biological activity and physicochemical properties, making stereochemical considerations crucial for understanding its behavior in various chemical environments [5] [8].

Crystallographic Characterization and Hydrogen Bonding Networks

Crystallographic investigation of the racemic 2-amino-2-phenylacetic acid reveals a monoclinic crystal system belonging to the space group P2₁/c [10]. The crystal structure exhibits remarkable organizational features characterized by the formation of distinct hydrophilic and hydrophobic layers within the crystalline lattice [10]. This segregation reflects the amphiphilic nature of the molecule, where the polar amino acid functionality and the nonpolar phenyl ring create regions of different chemical affinity [10].

The hydrophilic layers contain characteristic hydrogen bonding patterns that recur throughout the crystal structure [10]. These hydrogen bonding networks involve interactions between the amino groups and carboxylic acid functionalities of adjacent molecules, creating a stabilizing framework that maintains the crystal integrity [10]. The systematic arrangement of these hydrogen bonds contributes to the overall thermodynamic stability of the crystalline form [10].

The crystallographic data has been deposited in the Cambridge Crystallographic Data Centre under reference number 131415, providing a permanent record of the structural parameters [10]. The crystal structure determination forms part of an ongoing research program focused on providing accurate hydrogen atom positions in crystal structures of hydrophobic amino acids [10]. This systematic approach enables detailed understanding of intermolecular interactions and their influence on solid-state properties [10].

The distinct layered architecture observed in the crystal structure directly correlates with the molecular amphiphilic character [10]. The hydrophobic layers consist primarily of the phenyl ring components, while the hydrophilic regions encompass the amino acid backbone structures [10]. This organization pattern influences various physicochemical properties including solubility behavior and thermal stability characteristics [10].

Spectroscopic Profiles (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear magnetic resonance spectroscopic analysis provides comprehensive structural characterization of 2-amino-2-phenylacetic acid [18] [20]. Proton nuclear magnetic resonance spectroscopy conducted at 600 megahertz in deuterium oxide solvent reveals characteristic chemical shift patterns [20]. The aromatic protons of the phenyl ring appear in the region between 7.2 and 7.5 parts per million, displaying the expected multiplicity patterns for a monosubstituted benzene ring system [20]. The alpha carbon proton resonates at approximately 4.5 parts per million, appearing as a singlet due to the adjacent amino and carboxyl groups [20].

Carbon-13 nuclear magnetic resonance spectroscopy demonstrates distinct resonance patterns that facilitate structural elucidation [18] [45]. The carbonyl carbon exhibits a characteristic downfield shift appearing around 175 parts per million, consistent with carboxylic acid functionality [18] [45]. The aromatic carbon atoms resonate in the expected range between 125 and 135 parts per million, while the alpha carbon appears at approximately 60 parts per million [18] [45]. These chemical shift values align with established patterns for amino acid derivatives and provide confirmation of the proposed molecular structure [18] [45].

Infrared spectroscopic analysis conducted on solid samples using oil mull techniques reveals characteristic vibrational frequencies [21]. The nitrogen-hydrogen stretching vibrations appear in the broad region between 3200 and 3500 wavenumbers, indicating the presence of primary amino functionality [21]. The carbonyl stretching frequency occurs in the range of 1600 to 1700 wavenumbers, characteristic of carboxylic acid groups [21]. These spectral features provide definitive confirmation of the functional group composition [21].

Mass spectrometric analysis employing gas chromatography-mass spectrometry techniques demonstrates a molecular ion peak at mass-to-charge ratio 151, corresponding to the molecular weight of the compound [18] [19]. The base peak appears at mass-to-charge ratio 134, resulting from the loss of ammonia from the molecular ion [18]. Additional characteristic fragments appear at mass-to-charge ratios 106 and 78, representing further fragmentation of the molecular structure [18] [19]. Liquid chromatography-mass spectrometry analysis shows the protonated molecular ion at mass-to-charge ratio 152, with a base peak at 135 [18]. Tandem mass spectrometry confirms the fragmentation pathway, with the base peak at 134 corresponding to ammonia loss [18].

| Table 1: Spectroscopic Characteristics of 2-Amino-2-phenylacetic acid | ||

|---|---|---|

| Technique | Key Features/Peaks | Reference |

| ¹H Nuclear Magnetic Resonance (600 MHz, H₂O) | Aromatic protons: 7.2-7.5 ppm (5H), α-CH: ~4.5 ppm (1H) | [20] |

| ¹³C Nuclear Magnetic Resonance | Carbonyl C: ~175 ppm, Aromatic C: 125-135 ppm, α-C: ~60 ppm | [18] [45] |

| Infrared (solid, oil mull) | N-H stretch: 3200-3500 cm⁻¹, C=O stretch: 1600-1700 cm⁻¹ | [21] |

| Mass Spectrometry (Gas Chromatography-Mass Spectrometry) | M⁺: 151, Base peak: 134, Fragments: 106, 78 | [18] [19] |

| Mass Spectrometry (Liquid Chromatography-Mass Spectrometry) | M+H⁺: 152, Base peak: 135, Fragments: 107 | [18] |

| Mass Spectrometry (Tandem Mass Spectrometry) | Base peak: 134 (loss of NH₃), Fragments: 106, 78 | [18] |

Tautomerism and pH-Dependent Conformational Changes

The acid-base behavior of 2-amino-2-phenylacetic acid demonstrates complex pH-dependent equilibria involving multiple ionization states [24] [26] [28]. The compound exhibits two distinct acid dissociation constants reflecting the ionizable groups present in the molecular structure [28] [36] [37]. The alpha carboxylic acid group demonstrates a pKa value ranging from 1.94 to 2.35, while the alpha amino group exhibits a pKa value between 8.8 and 9.87 [31] [36] [37] [42]. These values indicate that the compound can exist in different protonation states depending on the solution pH [36] [37].

At physiological pH conditions, 2-amino-2-phenylacetic acid predominantly exists as a zwitterionic species [24] [39]. The zwitterion formation occurs when the carboxylic acid group is deprotonated while the amino group remains protonated, resulting in a molecule with both positive and negative charges but overall electrical neutrality [24] [39]. The isoelectric point, representing the pH at which the net charge equals zero, ranges from 5.4 to 6.1 [36] [37]. At this specific pH, the compound exhibits minimal electrophoretic mobility and demonstrates unique solubility characteristics [36] [37].

pH-dependent conformational changes significantly influence the molecular behavior and interaction patterns [26] [29]. At low pH values below the first pKa, the molecule exists primarily in a fully protonated state with both the amino and carboxyl groups carrying positive charges [26] [29]. As the pH increases through the first pKa range, deprotonation of the carboxylic acid occurs, leading to zwitterion formation [26] [29]. Further pH elevation beyond the second pKa results in deprotonation of the amino group, producing a molecule with overall negative charge [26] [29].

The microscopic pKa values can differ significantly from the apparent pKa values observed in experimental measurements [26] [29]. This phenomenon occurs due to the coupling between protonation states and conformational changes, where the local environment of ionizable groups influences their apparent acidity [26] [29]. Studies on related amino acid systems demonstrate that conformational flexibility can result in distinct microscopic pKa values for the same functional group in different molecular conformations [26] [29].

Metal cation interactions with 2-amino-2-phenylacetic acid demonstrate pH-dependent binding affinity patterns [27] [28]. The zwitterionic form exhibits enhanced chelation capabilities due to the simultaneous presence of both electron-donating nitrogen and oxygen centers [27] [28]. Thermodynamic studies reveal that complex stability follows the Irving-Williams order, with binding affinity influenced by both the metal cation properties and the protonation state of the amino acid [28]. The variables governing these interactions correlate with the nature of the amino acid reactive centers and their accessibility in different pH environments [28].

| Table 2: Physicochemical Properties of 2-Amino-2-phenylacetic acid | ||

|---|---|---|

| Property | Value | Source Citation |

| Molecular Formula | C₈H₉NO₂ | [1] [3] [31] |

| Molecular Weight (g/mol) | 151.16-151.17 | [1] [3] [31] [32] |

| Chemical Abstracts Service Number | 2835-06-5 (racemic), 2935-35-5 (L-form), 875-74-1 (D-form) | [3] [14] [31] [32] |

| Melting Point (°C) | 290-302 (decomposition) | [30] [31] |

| Density (g/cm³) | 1.2-1.246 | [31] [34] |

| Optical Rotation [α]D (°) | +157 ± 2 (L-form), -156 to -158 (D-form) | [31] [32] |

| Solubility in Water (g/100mL) | 0.3 (slightly soluble) | [31] |

| pKa (α-carboxylic acid) | 1.94-2.35 | [31] [36] [37] |

| pKa (α-amino group) | 8.8-9.87 | [36] [37] [42] |

| Isoelectric Point (pI) | 5.4-6.1 | [36] [37] |

| Logarithm of Partition Coefficient | -1.76 to 1.47 | [31] [34] |

| Appearance | White crystalline powder | [3] [16] [31] |

Purity

Quantity

Physical Description

XLogP3

LogP

Appearance

Melting Point

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant

Other CAS

69-91-0

2835-06-5

875-74-1

Wikipedia

General Manufacturing Information

Benzeneacetic acid, .alpha.-amino-, (.alpha.S)-: ACTIVE

Benzeneacetic acid, .alpha.-amino-, (.alpha.R)-: ACTIVE